molecular formula C26H21FN4O2 B11262843 2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-phenylacetamide

2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-phenylacetamide

Cat. No.: B11262843
M. Wt: 440.5 g/mol
InChI Key: UNKXAINLXZTHEE-UHFFFAOYSA-N
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Description

2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, an ethoxy group, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazoloquinoline structure.

    Introduction of the ethoxy group: The ethoxy group is introduced through an etherification reaction.

    Addition of the fluorophenyl group: The fluorophenyl group is added via a substitution reaction, often using a fluorinated aromatic compound.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted pyrazoloquinolines.

Scientific Research Applications

2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C26H21FN4O2

Molecular Weight

440.5 g/mol

IUPAC Name

2-[8-ethoxy-3-(4-fluorophenyl)pyrazolo[4,3-c]quinolin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C26H21FN4O2/c1-2-33-20-12-13-23-21(14-20)26-22(15-28-23)25(17-8-10-18(27)11-9-17)30-31(26)16-24(32)29-19-6-4-3-5-7-19/h3-15H,2,16H2,1H3,(H,29,32)

InChI Key

UNKXAINLXZTHEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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